(3S,4S,4As,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid
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Overview
Description
The compound (3S,4S,4As,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the picene core, introduction of hydroxyl and acetyloxy groups, and the final carboxylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetyloxy group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, leading to a cascade of biochemical reactions. These interactions can modulate various pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
Volatile Organic Compounds: Compounds with similar volatility and sensory properties.
Uniqueness
This compound is unique due to its complex structure, multiple chiral centers, and the presence of both hydroxyl and carboxylic acid groups
Properties
Molecular Formula |
C32H50O5 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(3S,4S,4aS,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid |
InChI |
InChI=1S/C32H50O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,22-26,34H,9-16H2,1-8H3,(H,35,36)/t18-,19+,22-,23-,24-,25+,26-,28-,29+,30-,31-,32-/m0/s1 |
InChI Key |
GKZSILIAFXNPRA-FTYVAGRSSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(CC[C@]3(C(=C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@]4(CC[C@@H]([C@@]5(C)C(=O)O)OC(=O)C)C)C)O)[C@H]2[C@@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)O)C2C1C)C)C |
Origin of Product |
United States |
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